molecular formula C12H17NO4 B12064912 tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate CAS No. 1228186-88-6

tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate

Cat. No.: B12064912
CAS No.: 1228186-88-6
M. Wt: 239.27 g/mol
InChI Key: ISPHLGFCGHQCPV-HLTSFMKQSA-N
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Description

tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[321]oct-3-en-2-yl]carbamate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves several steps. One common method includes the reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran to yield the desired product .

Chemical Reactions Analysis

tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules. In synthetic organic chemistry, it serves as a key intermediate in the preparation of complex organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate can be compared with other similar compounds such as tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate and tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the oxabicyclo[3.2.1]octane moiety .

Properties

CAS No.

1228186-88-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[(1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-5-4-7-6-8(9)10(14)16-7/h4-5,7-9H,6H2,1-3H3,(H,13,15)/t7-,8-,9+/m1/s1

InChI Key

ISPHLGFCGHQCPV-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=C[C@@H]2C[C@H]1C(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CC2CC1C(=O)O2

Origin of Product

United States

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